molecular formula C17H14FN7O3 B2762793 2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 847382-74-5

2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2762793
CAS No.: 847382-74-5
M. Wt: 383.343
InChI Key: DLYXCBGOHVXGMF-UHFFFAOYSA-N
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Description

2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic small molecule featuring a complex triazolopyrimidinone core structure, a scaffold of significant interest in medicinal chemistry and drug discovery . This compound is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine family, a class of nitrogen-containing heterocycles known to exhibit a wide range of pharmacological activities. Its molecular structure integrates a 4-fluorobenzyl group at the 3-position and a (5-methylisoxazol-3-yl)acetamide side chain at the 6-position of the triazolopyrimidine core. The presence of the fluorophenyl group can enhance membrane permeability and influence binding affinity to biological targets, while the isoxazole moiety is a common pharmacophore known to participate in hydrogen bonding interactions . Compounds based on the triazolopyrimidine scaffold have been reported in scientific literature to act as kinase inhibitors, enzyme modulators, and molecular probes for biochemical research . The specific research applications and mechanism of action for this particular analog are subject to ongoing investigation, but its sophisticated design makes it a valuable candidate for hit-to-lead optimization programs, high-throughput screening, and exploring novel biological pathways in cell-based or enzymatic assays. As with all our fine chemicals, this product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers can request the specific molecular formula, molecular weight, and SMILES notation from our technical data sheet.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN7O3/c1-10-6-13(22-28-10)20-14(26)8-24-9-19-16-15(17(24)27)21-23-25(16)7-11-2-4-12(18)5-3-11/h2-6,9H,7-8H2,1H3,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYXCBGOHVXGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the fluorophenyl group and the oxazole moiety. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the synthesis process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for pharmaceutical or research applications .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include halogenated compounds, amines, and various catalysts. The reaction conditions often require controlled temperatures, pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties :
    • Compounds containing triazole moieties have demonstrated significant antimicrobial activity against a range of pathogens. For instance, derivatives similar to the target compound have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. Studies indicate that certain triazolo-pyrimidine derivatives exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential :
    • Research has highlighted the role of triazole derivatives in cancer therapy. They have been found to induce apoptosis in cancer cells and inhibit tumor growth in various models. The presence of the oxazole moiety may enhance these effects by modulating cellular pathways involved in cancer progression .
  • Antiviral Activity :
    • Some studies suggest that triazole derivatives can act against viral infections by inhibiting viral replication. This is particularly relevant in the context of emerging viral diseases where traditional antiviral agents may be ineffective .
  • Neuroprotective Effects :
    • Emerging evidence indicates that compounds with triazole structures possess neuroprotective properties. They may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation within neural tissues .

Table 1: Summary of Biological Activities

Activity TypeRelevant FindingsReferences
AntimicrobialEffective against S. aureus, E. coli, and fungi like Candida albicans
AnticancerInduces apoptosis in various cancer cell lines; inhibits tumor growth
AntiviralInhibits replication of specific viruses; potential for treatment of viral infections
NeuroprotectiveReduces oxidative stress; potential benefits in neurodegenerative diseases

Mechanism of Action

The mechanism of action of 2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Triazolo[4,5-d]pyrimidin vs. Triazolo[4,3-c]pyrimidin

  • Compound from : N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide Structural Differences: The triazolo-pyrimidine core is a [4,3-c] isomer instead of [4,5-d], altering ring junction geometry. Functional Impact: Isomeric differences may affect binding pocket compatibility in target proteins. The [4,3-c] isomer’s planar arrangement could reduce steric hindrance compared to the [4,5-d] scaffold .

Triazolo-pyrimidine vs. Pyrazolo-pyrimidine

  • Compound from : Pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 83)
    • Structural Differences : Replacement of the triazole ring with a pyrazole in the fused heterocycle.
    • Functional Impact : Pyrazole-containing cores are common in kinase inhibitors (e.g., CDK inhibitors). The triazolo-pyrimidine may offer enhanced hydrogen-bonding capacity due to the additional nitrogen atom .

Substituent Variations

Phenyl Group Modifications

Compound Phenyl Substituent Acetamide Linkage Potential Impact
Target Compound 4-fluorophenylmethyl 5-methyl-1,2-oxazol-3-yl Enhanced electron-withdrawing effects; improved metabolic stability
Compound (892469-51-1) Phenylmethyl (benzyl) 2-chlorophenylmethyl Increased lipophilicity; possible toxicity concerns due to chlorinated aryl group
Compound 4-fluorophenylamino 2,5-dimethylphenyl Dimethyl groups may hinder solubility but improve membrane permeability

Acetamide Linker Diversity

  • Compound : Features a tetrahydrobenzo-oxazolo-oxazine-acetamide linker, which may confer rigidity and improve target selectivity .

Bioactivity and Target Correlations

  • Insights : Compounds with triazolo-pyrimidine cores and fluorinated aryl groups cluster into bioactivity groups associated with kinase inhibition (e.g., EGFR, VEGFR). The oxazole substituent in the target compound may align with bioactivity profiles seen in similarly substituted kinase inhibitors .
  • Contrast with Pyrazolo-pyrimidines (): Pyrazolo derivatives in Example 83 show chromenone and isopropoxy groups, which are linked to anti-inflammatory activity. This suggests divergent therapeutic applications despite structural similarities .

Biological Activity

The compound 2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS Number: 847382-52-9) is a novel triazolopyrimidine derivative that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its effects on various biological targets and its potential therapeutic applications.

PropertyValue
Molecular FormulaC20H17FN6O3
Molecular Weight408.4 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has been reported to modulate protein kinase activity and exhibit inhibitory effects on several key enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that derivatives similar to this compound demonstrate significant inhibitory activity against:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : These enzymes are critical in neurotransmission and are targets for Alzheimer's disease treatment. The compound exhibited IC50 values indicating moderate inhibition against these enzymes.
  • Cyclooxygenase (COX) : Compounds in this class have been shown to inhibit COX enzymes, which are involved in inflammation and pain pathways.

In Vitro Studies

Several studies have evaluated the biological activity of triazolopyrimidine derivatives:

  • Cytotoxicity : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results showed a dose-dependent cytotoxic effect with IC50 values suggesting moderate to high potency.
  • Antioxidant Activity : The ability to scavenge free radicals was assessed using DPPH and ABTS assays. The compound demonstrated significant antioxidant properties, which may contribute to its therapeutic potential.
  • Molecular Docking Studies : In silico studies revealed that the compound binds effectively to target proteins through hydrogen bonding and hydrophobic interactions. This docking analysis supports the observed biological activities and provides insight into the mechanism of action.

Case Studies

  • Study on Cholinesterase Inhibition :
    • A study evaluated the inhibitory effects of similar compounds on AChE and BChE. The findings indicated that modifications on the phenyl ring significantly influenced the inhibitory potency, with fluorinated derivatives showing enhanced activity due to electron-withdrawing effects .
  • Anticancer Activity :
    • Another investigation focused on the anticancer potential of triazolopyrimidines. The results indicated that compounds with specific substituents exhibited selective cytotoxicity against cancer cell lines while sparing normal cells .

Q & A

Q. Challenges :

  • Low solubility in aqueous buffers (use DMSO/EtOH co-solvents for crystallization) .
  • Co-elution of regioisomers (optimize HPLC mobile phase: 0.1% TFA in acetonitrile/water) .
    Advanced Solutions :
  • Chiral SFC for enantiomeric separation if asymmetric centers exist .
  • Ion-pair chromatography for charged byproducts (e.g., unreacted azides) .

(Advanced) How to address regioselectivity in functionalizing the triazolopyrimidine core?

Strategies include:

  • Directing groups : Install temporary protecting groups (e.g., Boc) to steer electrophilic substitution .
  • Metal-mediated coupling : Use Pd-catalyzed C-H activation for C7 or C8 functionalization .
  • pH control : Adjust to pH 8–9 for selective nucleophilic attack at the pyrimidine C6 position .
    Validation : Isotopic labeling (²H/¹³C) to track reaction pathways .

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